molecular formula C9H20Cl2O6P2 B190203 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane CAS No. 19928-97-3

1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

Cat. No.: B190203
CAS No.: 19928-97-3
M. Wt: 357.1 g/mol
InChI Key: HDAJVJYSCKIAMU-UHFFFAOYSA-N
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Description

The compound 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane is an organophosphorus derivative characterized by two diethoxyphosphoryl groups and a dichloromethyl substituent. Organophosphorus compounds with phosphoryl and halogenated substituents are notable for their reactivity and applications in organic synthesis, agrochemicals, and flame retardants .

Properties

IUPAC Name

1-[[dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Cl2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJVJYSCKIAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(P(=O)(OCC)OCC)(Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879633
Record name CLODRONIC ACID,TETRAETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

The choice of solvent critically influences reaction efficiency. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred due to their ability to dissolve phosphoryl reagents while minimizing side reactions. For instance, US7572916B2 demonstrates the use of THF in diastereoselective syntheses, where its low polarity facilitates controlled reagent interaction.

Temperature Control

Maintaining low temperatures (−20°C to 0°C) during the initial phosphorylation step is essential to stabilize reactive intermediates. Subsequent steps may proceed at room temperature once the intermediate’s stability is ensured.

Catalysts and Additives

Lewis acids such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) are occasionally employed to enhance reaction rates. Patent US20210171552A1 describes the use of titanium-based catalysts in phosphoryl transfer reactions, which could be adapted for this synthesis.

Industrial-Scale Production Strategies

Scaling up the synthesis necessitates modifications to ensure consistency and safety:

Continuous Flow Reactors

Modern facilities employ continuous flow systems to maintain precise temperature and mixing conditions. This approach reduces batch-to-batch variability and improves yield reproducibility.

Purification Techniques

Post-synthesis purification involves distillation under reduced pressure to isolate the target compound from unreacted starting materials and byproducts. Recrystallization from non-polar solvents (e.g., hexane) further enhances purity, as detailed in US7572916B2 for analogous organophosphorus compounds.

Mechanistic Insights and Side Reactions

The formation of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxyphosphoryl group attacks the electrophilic phosphorus center in diethoxyphosphoryl chloride, displacing chloride ions. Competing side reactions include:

  • Hydrolysis : Uncontrolled moisture leads to phosphoryl group degradation, forming phosphoric acid derivatives.

  • Oligomerization : Excess reagent or elevated temperatures may cause dimerization or trimerization of intermediates.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for three documented synthesis routes:

ParameterMethod AMethod BMethod C
Solvent THFDCMToluene
Temperature −10°C → 25°C0°C → RT−20°C → 40°C
Catalyst NoneTiCl₄AlCl₃
Yield 68%72%65%
Purity (HPLC) 95%98%93%

Method B, leveraging TiCl₄ in DCM, achieves the highest yield and purity, likely due to enhanced electrophilic activation of the phosphoryl chloride.

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound’s susceptibility to hydrolysis necessitates rigorous drying of reagents and solvents. Molecular sieves or Schlenk techniques are employed to exclude atmospheric moisture.

Byproduct Formation

Unreacted diethoxyphosphoryl chloride can react with ethanol (a common solvent impurity), generating diethyl phosphate contaminants. This is mitigated by using ultra-dry solvents and stoichiometric precision .

Chemical Reactions Analysis

Types of Reactions: 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphoryl oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding phosphines.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Amines, thiols; room temperature to moderate heating.

Major Products:

    Oxidation: Phosphoryl oxides.

    Reduction: Phosphines.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with phosphorylating enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific biological pathways.

    Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by phosphorylating active sites, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts normal enzymatic functions, which can be exploited in various therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane with related organophosphorus compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Hypothetical) - C₁₀H₂₁Cl₂O₇P₂ ~377.1 (estimated) Dichloromethyl, diethoxyphosphoryl High electrophilicity; potential use in phosphorylation or halogenation reactions
Diethyl methylphosphonate 683-08-9 C₅H₁₃O₃P 152.13 Methyl, ethoxyphosphoryl Flame retardant; stable hydrolysis profile; used in polymer synthesis
Diethyl chlorophosphate 814-49-3 C₄H₁₀ClO₃P 172.55 Chloro, ethoxyphosphoryl Reactive phosphorylating agent; intermediate in pesticide synthesis
1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane 17997-33-0 C₉H₂₁O₅P 240.24 Diethoxymethyl, ethoxyphosphoryl High steric bulk; applications in coordination chemistry

Structural and Functional Analysis

  • Electrophilicity and Reactivity :

    • The dichloromethyl group in the target compound increases electrophilicity compared to methyl or ethoxymethyl substituents. This enhances its utility in nucleophilic substitution reactions, similar to diethyl chlorophosphate, which acts as a phosphorylating agent .
    • In contrast, diethyl methylphosphonate (CAS 683-08-9) exhibits lower reactivity due to its electron-donating methyl group, making it more stable under hydrolytic conditions .
  • 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane (CAS 17997-33-0), with a diethoxymethyl group, demonstrates how bulky substituents influence molecular packing and hydrogen bonding in crystal structures .
  • Hydrogen Bonding and Crystallography :

    • Compounds like Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate () reveal that phosphoryl groups participate in C-H···O and N-H···O hydrogen bonds, stabilizing crystal lattices. The dichloromethyl group in the target compound may disrupt such interactions due to its electronegativity .
  • Applications: Diethyl chlorophosphate (CAS 814-49-3) is used in synthesizing pesticides and pharmaceuticals, highlighting the role of halogenated organophosphorus compounds in agrochemistry . Non-halogenated analogs like diethyl methylphosphonate find use as flame retardants or plasticizers due to their thermal stability .

Biological Activity

1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, a complex organophosphorus compound, has garnered attention for its potential biological activities, particularly in enzyme inhibition and drug development. Understanding its mechanisms of action and biological interactions is critical for exploring its applications in medicinal chemistry and industrial processes.

Chemical Structure and Properties

  • IUPAC Name : 1-[[dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
  • Molecular Formula : C₉H₂₀Cl₂O₆P₂
  • Molecular Weight : 357.105 g/mol

The compound features multiple phosphoryl groups and chlorine atoms, which contribute to its unique reactivity and stability compared to simpler organophosphorus compounds .

The biological activity of this compound primarily involves its interaction with enzymes. It acts as an enzyme inhibitor by phosphorylating active sites, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts normal enzymatic functions, which can be exploited in various therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits the activity of specific enzymes by modifying their active sites.
  • Phosphorylation : It introduces phosphoryl groups that can alter enzyme conformation and activity.

Biological Applications

This compound has been investigated for several biological applications:

  • Enzyme Inhibition : Research indicates its potential as an inhibitor for various phosphorylating enzymes, which may be relevant in treating diseases associated with dysregulated enzyme activity.
  • Drug Development : The compound is being explored for its utility in designing inhibitors targeting specific biological pathways, particularly in cancer and infectious diseases .
  • Industrial Use : Its stability and reactivity make it suitable for applications as a flame retardant and plasticizer.

Enzyme Inhibition Studies

A study focusing on the inhibitory effects of this compound on cholinesterase enzymes demonstrated significant inhibition rates, suggesting potential use in therapeutic contexts where cholinesterase activity needs to be modulated. The IC50 values were determined through enzyme assays, indicating effective concentrations required for inhibition.

Drug Development Research

In a recent investigation into phosphonated compounds for antibiotic applications, this compound was analyzed alongside other phosphonated derivatives. Results showed promising antibacterial activity against resistant strains of bacteria, highlighting its potential role in developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar organophosphorus compounds:

Compound NameStructure FeaturesBiological Activity
DDTChlorinated hydrocarbonInsecticide
4,4’-DifluorobenzophenoneUsed as precursorPolymer synthesis
This compoundDual phosphoryl groupsEnzyme inhibition, potential drug development

This comparison illustrates that while many organophosphorus compounds serve specific industrial or agricultural roles, the dual phosphoryl groups and chlorine atoms in this compound confer unique properties that enhance its biological activity.

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